Cas no 89-68-9 (4-Chloro-2-isopropyl-5-methylphenol)

4-Chloro-2-isopropyl-5-methylphenol structure
89-68-9 structure
Nombre del producto:4-Chloro-2-isopropyl-5-methylphenol
Número CAS:89-68-9
MF:C10H13ClO
Megavatios:184.662622213364
MDL:MFCD00002326
CID:34520
PubChem ID:6982

4-Chloro-2-isopropyl-5-methylphenol Propiedades químicas y físicas

Nombre e identificación

    • 4-Chloro-2-isopropyl-5-methylphenol
    • 4-chloro-5-methyl-2-propan-2-ylphenol
    • 6-Chloro-5-methyl-2-(1-methylethyl)phenol
    • CHLOROTHYMOL(RG)
    • 6-Chloro-5-methyl-2-(1-methylethyl)phenol1000µg
    • 6-Chlorothymol
    • Chlorothymol
    • 4-Chlorothymol
    • Chlorthymol
    • THYMOL, 6-CHLORO-
    • Phenol, 4-chloro-5-methyl-2-(1-methylethyl)-
    • Caswell No. 216
    • 4-Chloro-6-isopropyl-3-methylphenol
    • 4-chloro-5-methyl-2-(propan-2-yl)phenol
    • 4-Chlor-2-isopropyl-5-methylphenol
    • LJ25TI0CVT
    • 4-chloro-2-isopropyl-5-methyl-phenol
    • EPA Pesticide Chemical Code 080403
    • 4-Chloro-5-methyl-2-(1-methylethyl)phenol
    • KFZXVMNBUMVKLN-UHFFF
    • 4-Chloro-5-methyl-2-(1-methylethyl)phenol (ACI)
    • Thymol, 6-chloro- (6CI, 7CI, 8CI)
    • 2-Isopropyl-4-chloro-5-methylphenol
    • NSC 406261
    • NSC 4964
    • Tox21_111622_1
    • D89230
    • NCGC00159384-04
    • CHLOROTHYMOL (MART.)
    • MFCD00002326
    • EINECS 201-930-1
    • 4-06-00-03344 (Beilstein Handbook Reference)
    • Caniprevent (veterinary)
    • SCHEMBL159122
    • SY057084
    • AKOS000120533
    • 4-Chloro-2-isopropyl-5-methylphenol, 99%
    • BRN 2084453
    • BRD-K04358951-001-01-0
    • UNII-LJ25TI0CVT
    • CHLOROTHYMOL [MI]
    • 89-68-9
    • CHLOROTHYMOL [INCI]
    • Chlorothymol [NF]
    • NCGC00159384-05
    • SBI-0653891.0001
    • Z104485030
    • DTXCID0021547
    • CAS-89-68-9
    • NSC4964
    • MONOCHLOROTHYMOL
    • Pioral
    • NCGC00159384-03
    • NSC406261
    • Caniprevent [veterinary] (TN)
    • STK701337
    • EN300-20939
    • NCGC00159384-02
    • Tox21_300909
    • CHLOROTHYMOL [WHO-DD]
    • Q3680956
    • NSC-406261
    • NCGC00254813-01
    • BIDD:ER0220
    • CS-0013539
    • NSC-4964
    • Pioral (TN)
    • DTXSID2041547
    • AI3-00120
    • NS00004931
    • D07681
    • Tox21_111622
    • phenol, 4-chloro-5-methyl-2-isopropyl-
    • SR-01000944417
    • SR-01000944417-1
    • CHLOROTHYMOL [MART.]
    • CHEMBL1441646
    • HY-B1606
    • MDL: MFCD00002326
    • Renchi: 1S/C10H13ClO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3
    • Clave inchi: KFZXVMNBUMVKLN-UHFFFAOYSA-N
    • Sonrisas: ClC1C(C)=CC(O)=C(C(C)C)C=1
    • Brn: 2084453

Atributos calculados

  • Calidad precisa: 184.06500
  • Masa isotópica única: 184.065493
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 147
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 6
  • Xlogp3: 3.9
  • Superficie del Polo topológico: 20.2

Propiedades experimentales

  • Color / forma: White granular powder or crystals.
  • Denso: 1.0639 (rough estimate)
  • Punto de fusión: 59.0 to 64.0 deg-C
  • Punto de ebullición: 143°C/18mmHg(lit.)
  • Punto de inflamación: 259-263°C
  • índice de refracción: 1.5310 (estimate)
  • Disolución: ethanol: soluble10%, clear to very slightly hazy, yellow
  • Estabilidad / vida útil: Stable. Combustible. Incompatible with strong oxidizing agents, strong bases.
  • PSA: 20.23000
  • Logp: 3.47740
  • Merck: 2170
  • Sensibilidad: Light Sensitive
  • Disolución: Dissolve in dilute sodium hydroxide aqueous solution. 1g of product is dissolved in 0.5ml of ethanol, 1.5ml of diethyl ether, 2ml of benzene, 2ml of chloroform, about 10ml of petroleum ether and 1000ml of water.

4-Chloro-2-isopropyl-5-methylphenol Información de Seguridad

4-Chloro-2-isopropyl-5-methylphenol Datos Aduaneros

  • Código HS:2908199090
  • Datos Aduaneros:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

4-Chloro-2-isopropyl-5-methylphenol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-20939-0.1g
4-chloro-5-methyl-2-(propan-2-yl)phenol
89-68-9 95.0%
0.1g
$19.0 2025-03-21
abcr
AB132457-25 g
4-Chloro-2-isopropyl-5-methylphenol, 99%; .
89-68-9 99%
25g
€76.60 2023-05-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T20242-25mg
Chlorothymol
89-68-9 99.37%
25mg
¥ 735 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0294-25G
4-Chloro-2-isopropyl-5-methylphenol
89-68-9 >99.0%(GC)
25g
¥450.00 2024-04-15
Cooke Chemical
BD0607153-1g
4-Chloro-2-isopropyl-5-methylphenol
89-68-9 98%
1g
RMB 60.80 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C871317-5g
4-Chloro-2-isopropyl-5-methylphenol
89-68-9 99%
5g
117.00 2021-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-232545-25 g
4-Chloro-2-isopropyl-5-methylphenol,
89-68-9 98%
25g
¥323.00 2023-07-11
Cooke Chemical
BD0607153-25g
4-Chloro-2-isopropyl-5-methylphenol
89-68-9 98%
25g
RMB 652.00 2025-02-21
Enamine
EN300-20939-1.0g
4-chloro-5-methyl-2-(propan-2-yl)phenol
89-68-9 95.0%
1.0g
$33.0 2025-03-21
Enamine
EN300-20939-25.0g
4-chloro-5-methyl-2-(propan-2-yl)phenol
89-68-9 95.0%
25.0g
$92.0 2025-03-21

4-Chloro-2-isopropyl-5-methylphenol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sulfuryl chloride Solvents: Carbon tetrachloride ;  0 °C → rt; 45 min, rt
1.2 Reagents: Water ;  cooled
Referencia
Identification and structure-activity relationship study of carvacrol derivatives as Mycobacterium tuberculosis chorismate mutase inhibitors
Alokam, Reshma; Jeankumar, Variam Ullas; Sridevi, Jonnalagadda Padma; Matikonda, Siddharth Sai; Peddi, Santosh; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2014, 29(4), 547-554

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Oxygen Catalysts: Cupric chloride Solvents: Water ;  10 min, 50 °C
Referencia
Highly selective synthesis of chlorophenols under microwave irradiation
Xiong, Yawen; Duan, Hongdong; Meng, Xia; Ding, Zhaoyun; Feng, Weichun, Journal of Chemistry, 2016, 2960414, 2960414/1-2960414/5

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium chloride ,  Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: Water ;  40 min, pH 2.75, 25 °C
Referencia
Enzymatic halogenation of the phenolic monoterpenes thymol and carvacrol with chloroperoxidase
Getrey, Laura; Krieg, Thomas; Hollmann, Frank; Schrader, Jens; Holtmann, Dirk, Green Chemistry, 2014, 16(3), 1104-1108

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Chlorosuccinimide Solvents: Carbon tetrachloride ;  60 - 70 °C
Referencia
Synthesis of halogenated derivatives of thymol and their antimicrobial activities
Kaur, Ranjeet; Darokar, Mahendra P.; Chattopadhyay, Sunil Kumar; Krishna, Vinay; Ahmad, Ateeque, Medicinal Chemistry Research, 2014, 23(5), 2212-2217

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Phosphorazidic acid, diethyl ester Solvents: Dimethylformamide ,  Toluene ;  30 min, rt; rt → reflux; 3 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Glycerol ,  Ethanol ,  Water ;  2 h, reflux
1.3 Reagents: Citric acid Solvents: Water ;  pH 5
Referencia
Reliable and general method for the cleavage of α-arylheteroatom-substituted carboxylic acids
Spurg, Anke; Waldvogel, Siegfried R., Synlett, 2007, (19), 3042-3044

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Lithium chloride ,  Oxygen Catalysts: Cupric chloride Solvents: Acetic acid ;  3.5 h, 1 atm, 80 °C
Referencia
Aerobic oxychlorination of phenols catalyzed by copper(II) chloride
Menini, Luciano; Gusevskaya, Elena V., Applied Catalysis, 2006, 309(1), 122-128

Métodos de producción 7

Condiciones de reacción
Referencia
Product class: monohydric phenols and corresponding phenolates - synthesis with retention of the functional group
Gonzalez-Bello, C.; Castedo, L., Science of Synthesis, 2007, 31, 331-336

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Lithium chloride ,  Oxygen Catalysts: Cupric chloride Solvents: Acetic acid ;  6 h, 80 °C
Referencia
Semisynthetic Phenol Derivatives Obtained from Natural Phenols: Antimicrobial Activity and Molecular Properties
Pinheiro, Patricia Fontes ; Menini, Luciana Alves Parreira; Bernardes, Patricia Campos; Saraiva, Sergio Henriques; Carneiro, Jose Walkimar Mesquita; et al, Journal of Agricultural and Food Chemistry, 2018, 66(1), 323-330

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Phosphorazidic acid, diethyl ester Solvents: Dimethylformamide ,  Toluene ;  30 min, rt; 3 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Glycerol ,  Ethanol ,  Water ;  2 h, reflux
1.3 Reagents: Citric acid Solvents: Water ;  pH 5
Referencia
High-yielding cleavage of (aryloxy) acetates
Spurg, Anke; Waldvogel, Siegfried R., European Journal of Organic Chemistry, 2008, (2), 337-342

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium chloride ,  Oxygen Solvents: Acetic acid ;  4 h, 80 °C
Referencia
Novel highly selective catalytic oxychlorination of phenols
Menini, Luciano; Gusevskaya, Elena V., Chemical Communications (Cambridge, 2006, (2), 209-211

4-Chloro-2-isopropyl-5-methylphenol Raw materials

4-Chloro-2-isopropyl-5-methylphenol Preparation Products

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